3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine (CIPT) is a novel organic compound with potential applications in the field of synthetic organic chemistry. CIPT is a type of heterocycle, which is a ring-shaped molecule composed of two or more different elements. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. CIPT can be synthesized by several methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction.
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and structural characterization of compounds related to 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine have been the focus of scientific research, aiming at understanding their chemical behavior and potential applications. For instance, studies have explored the interaction products of similar trifluoromethyl-pyridine compounds with iodine, highlighting their potential as antithyroid drugs and the formation of n–σ* complexes, which were studied using UV-spectroscopy and X-ray diffraction techniques (Chernov'yants et al., 2011). These findings contribute to the understanding of the chemical properties and potential pharmaceutical applications of related compounds.
Organic Synthesis and Functionalization
Research has also focused on the functionalization of halogenated and trifluoromethylated pyridines, including efforts to develop methods for regioselective metalations and functionalizations. For example, different derivatives of chloro-, bromo-, and iodo(trifluoromethyl)pyridines have been converted into various carboxylic acids, showcasing the versatility of these compounds in organic synthesis (Cottet et al., 2004). Such studies demonstrate the compounds' potential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Intermediates for Agrochemical Synthesis
The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the highly efficient herbicide trifloxysulfuron, illustrates the application of related compounds in the development of agrochemicals. Optimized reaction conditions have led to significant improvements in yield, underlining the importance of these compounds in the synthesis of herbicides (Zuo Hang-dong, 2010).
Antimicrobial Activities and DNA Interaction
Studies on the antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine have employed spectroscopic methods to characterize the compound and investigate its potential biological applications. The compound's antimicrobial activities were tested, and its effect on DNA was assessed through agarose gel electrophoresis experiments, highlighting its potential for further research in biochemistry and pharmacology (Evecen et al., 2017).
properties
IUPAC Name |
3-chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3INO/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKLADLDLNRHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209935 | |
Record name | 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901209935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine | |
CAS RN |
1053658-85-7 | |
Record name | 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901209935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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